molecular formula C14H22Cl2N2 B1500567 [1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride CAS No. 1185312-85-9

[1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride

Cat. No.: B1500567
CAS No.: 1185312-85-9
M. Wt: 289.2 g/mol
InChI Key: KTGGMWQHKLPFOM-UHFFFAOYSA-N
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Description

Chemical Name: [1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride Synonyms:

  • 1-[1-(3-Chlorophenyl)-ethyl]piperidin-4-amine hydrochloride
  • N-[1-(3-Chlorophenyl)ethyl]piperidin-4-amine hydrochloride
    CAS Number: 1185312-95-1
    Molecular Formula: C₁₃H₂₀Cl₂N₂
    Molecular Weight: 275.22 g/mol

This compound features a piperidine core substituted with a 3-chlorophenyl ethyl group at the 1-position and a methylamine group at the 3-position, forming a hydrochloride salt.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(piperidin-3-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2.ClH/c1-11(13-5-2-6-14(15)8-13)17-10-12-4-3-7-16-9-12;/h2,5-6,8,11-12,16-17H,3-4,7,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGGMWQHKLPFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671347
Record name 1-(3-Chlorophenyl)-N-[(piperidin-3-yl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185312-85-9
Record name 1-(3-Chlorophenyl)-N-[(piperidin-3-yl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride, with the CAS number 1185312-85-9, has gained attention in recent research for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to summarize the current understanding of its biological activity, supported by data tables and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C14H22Cl2N2
  • Molecular Weight : 289.25 g/mol
  • CAS Number : 1185312-85-9

Structural Representation

The compound features a piperidine ring that contributes to its pharmacological properties, particularly in modulating neurotransmitter systems and potentially inhibiting tumor growth.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been shown to inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation and survival. The inhibition of these enzymes may lead to decreased tumor growth and metastasis.

Key Findings:

  • Inhibition of PI3-Kinase : The compound selectively inhibits Class I PI3K isoforms, particularly PI3Kα and PI3Kβ, which play significant roles in various cancers, including leukemia and solid tumors .
  • Cell Proliferation Studies : In vitro studies demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, inducing apoptosis more effectively than standard treatments like bleomycin .

Neuropharmacological Activity

The piperidine structure is associated with various neuropharmacological effects. Compounds similar to this compound have been explored for their potential in treating neurological disorders.

  • Dopamine Receptor Modulation : The compound may interact with dopamine receptors, which are implicated in mood regulation and psychostimulant effects. This interaction could provide therapeutic benefits for conditions such as depression or anxiety disorders .

Enzyme Inhibition

The compound has also shown promise in enzyme inhibition studies:

  • Acetylcholinesterase Inhibition : It has been noted for its inhibitory activity against acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease .

Antibacterial Activity

While primarily studied for its anticancer and neuropharmacological properties, preliminary data suggest that it may possess antibacterial activity against certain strains:

  • Moderate Antibacterial Effects : The compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .

Summary of Biological Activities

Biological ActivityObservationsReferences
AnticancerInhibits Class I PI3K; induces apoptosis
NeuropharmacologicalPotential dopamine receptor modulation
Enzyme InhibitionAChE inhibitor; potential for Alzheimer's
AntibacterialModerate activity against specific bacteria

Case Studies

  • Cancer Cell Line Study :
    • A study involving FaDu hypopharyngeal tumor cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to controls.
    • Mechanistic studies indicated that the compound activates apoptotic pathways through caspase activation.
  • Neuropharmacology Study :
    • In vivo models demonstrated enhanced cognitive function following administration of the compound, suggesting its potential use in neurodegenerative diseases.

Scientific Research Applications

Basic Information

  • Chemical Formula : C14H22Cl2N2
  • Molecular Weight : 289.25 g/mol
  • CAS Number : 1185312-85-9

Structural Characteristics

The compound features a piperidine ring, a chlorinated phenyl group, and an amine functional group, which contribute to its biological activity and chemical reactivity.

Medicinal Chemistry

Potential Therapeutic Uses :

  • The compound's structure suggests it may interact with neurotransmitter receptors, making it a candidate for developing treatments for neurological disorders.
  • Its piperidine framework is common in many psychoactive substances, indicating possible applications in pain management or as an antidepressant.

Mechanism of Action :
Research indicates that compounds similar to this one may act as inhibitors or modulators of specific enzymes or receptors involved in neurotransmission. Understanding these interactions can lead to the development of drugs targeting conditions like depression or anxiety.

Synthesis of Analogues

The compound can serve as a precursor in synthesizing more complex molecules with enhanced biological properties. This aspect is crucial for drug discovery and development.

Comparison of Piperidine Derivatives

Compound NameStructure FeaturesBiological Activity
[1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochlorideChlorinated phenyl group, piperidine ringPotential analgesic or antidepressant
2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochlorideSimilar structure but includes an ethanol moietyModerate antibacterial activity
1-(3-Chlorophenyl)-N-(piperidin-4-ylmethyl)ethanamine hydrochloridePiperidine ring with different substitution patternVarying potency in receptor binding

Synthesis Pathways

StepReaction TypeDescription
1CyclizationFormation of the piperidine ring from suitable precursors.
2AminationIntroduction of the amino group onto the piperidine ring.
3SubstitutionReaction with chlorinated benzene derivatives to attach the chlorinated phenyl group.
4Hydrochloride FormationFinal step involves reacting the free base with hydrochloric acid to form the hydrochloride salt.

Case Study 1: Neurological Research

A study investigated the effects of similar piperidine derivatives on serotonin receptors, revealing that modifications in the phenyl group could enhance binding affinity and selectivity for specific receptor subtypes. This finding supports further exploration of this compound as a potential therapeutic agent.

Case Study 2: Pain Management

Research has shown that compounds with similar structures exhibit analgesic properties in animal models. The mechanism involves modulation of pain pathways through interaction with opioid receptors, suggesting that this compound could be developed for pain relief therapies.

Chemical Reactions Analysis

Coupling Reactions for Functionalization

The 3-chlorophenyl group enables cross-coupling reactions:

  • Suzuki-Miyaura coupling : Pd-catalyzed coupling of bromide intermediates (e.g., 3e ) with heterocycles (e.g., 4-methyl-2-acetaminothiazole) yields biaryl derivatives .

  • HATU-mediated amidation : Carboxylic acids (e.g., 22 , 26 ) react with alkylamines to form N-alkylcarboxamides (e.g., 30–35 ) .

Example :
Acid+AmineHATU DMFAmide\text{Acid}+\text{Amine}\xrightarrow{\text{HATU DMF}}\text{Amide}

Conditions: Room temperature, 16–24 h .

Hydrolysis and Salt Formation

  • Ester hydrolysis : Basic hydrolysis of esters (e.g., 73 , 80 ) to carboxylic acids (e.g., 22 , 26 ) using NaOH or LiOH .

  • HCl salt formation : The free base is treated with HCl in methanol, followed by vacuum drying to isolate the hydrochloride salt .

Critical parameters :

  • Temperature control (<45°C) during solvent evaporation .

  • Crystallization from aqueous HCl ensures high purity.

Heterocycle Functionalization

The piperidine nitrogen participates in heterocycle synthesis:

  • Urea/sulfonamide formation : Reaction with isocyanates or sulfonyl chlorides introduces polar groups (e.g., 59 , 60 ) .

  • Pyridine derivatives : Coupling with pyridin-3-ylmethyl groups via methylene bridges enhances bioactivity .

Data for heterocyclic derivatives :

CompoundIC50 (nM)LogPReference
7w 1.83.2
60 <14.9

Nucleophilic Substitution and Reductive Amination

  • Chloride displacement : The 3-chloro-phenyl group undergoes substitution with amines (e.g., cyclopropylmethylamine) under mild acidic conditions .

  • Reductive amination : Ketones (e.g., cyclohexanone) react with amines in the presence of NaBH3CN to form secondary amines .

Example :
Ketone+AmineNaBH3CN MeOHSecondary amine\text{Ketone}+\text{Amine}\xrightarrow{\text{NaBH3CN MeOH}}\text{Secondary amine}

Stability and Degradation Pathways

  • Acid sensitivity : The hydrochloride salt decomposes under strong acidic conditions (>6 M HCl), releasing the free base.

  • Thermal stability : Degrades at >200°C, forming chloro-aromatic byproducts .

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share partial structural homology with the target molecule, enabling comparative analysis of pharmacological and physicochemical properties:

Compound Core Structure Key Substituents CAS No. Key Differences
Target Compound Piperidine 3-Chlorophenyl ethyl, methylamine 1185312-95-1 Reference standard for CNS activity
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride Piperidine 3-Methoxy-4-nitrophenyl 1417793-35-1 Nitro and methoxy groups increase electron-withdrawing effects, altering receptor affinity and metabolic stability
1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride (Imp. F) Piperazine 3-Chlorophenyl, chloropropyl 52605-52-4 Piperazine core (two nitrogen atoms) enhances solubility; chloropropyl may increase toxicity
((E)-4-Phenyl-but-3-enyl)-piperidin-3-ylmethyl-amine hydrochloride Piperidine Phenylbutenyl 1353991-01-1 Extended alkenyl chain increases steric bulk, potentially reducing blood-brain barrier penetration
C-(3-Chloro-phenyl)-C-phenyl-methylamine hydrochloride Secondary amine Bis-phenyl (3-chloro and phenyl) 5267-37-8 Simpler structure lacking piperidine; reduced potential for CNS activity
Methyl-[1-(thiophene-2-sulfonyl)-piperidin-3-yl]-amine hydrochloride Piperidine Thiophene sulfonyl N/A Sulfonyl group enhances polarity, limiting lipid solubility and oral bioavailability

Pharmacological Activity

  • Target Compound : The 3-chlorophenyl group and piperidine core are common in psychoactive agents (e.g., antipsychotics). The ethyl linker may prolong half-life by resisting metabolic cleavage .
  • Imp.
  • 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine : Nitro groups are associated with prodrug activation mechanisms, possibly targeting nitroreductase-expressing tissues .

Physicochemical Properties

Property Target Compound 1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine Imp. F (Piperazine)
Molecular Weight 275.22 297.73 315.67
ClogP ~2.8 (estimated) ~1.5 (nitro reduces lipophilicity) ~2.1 (piperazine increases solubility)
Water Solubility Moderate High (nitro and methoxy groups) High (piperazine core)
  • Target Compound : Moderate lipophilicity (ClogP ~2.8) balances blood-brain barrier penetration and metabolic stability.
  • C-(3-Chloro-phenyl)-C-phenyl-methylamine : Higher ClogP (~3.5) due to dual aromatic rings, increasing CNS penetration but risking off-target effects .

Preparation Methods

Alkylation of Piperidin-3-ylmethyl Amine Derivatives

One common approach involves the reaction of piperidin-3-ylmethyl amine or its protected derivatives with 1-(3-chlorophenyl)ethyl halides or mesylates under basic conditions. For example, the reaction of 3-piperidinopropanol with sodium hydride in an aprotic polar solvent followed by reaction with a 3-(3-chlorophenyl)ethyl mesylate derivative leads to the desired intermediate. This method avoids the use of toxic phase transfer catalysts and operates efficiently at room temperature (20-25°C), reducing impurity formation and improving purity profiles suitable for pharmaceutical use.

Reductive Amination

Another key synthetic step is reductive amination, where the aldehyde derivative of the 1-(3-chloro-phenyl)-ethyl moiety is reacted with piperidin-3-ylmethyl amine under mild conditions using sodium triacetoxyborohydride as a reducing agent. This reaction is typically performed in mixed solvents such as dichloromethane and methanol at room temperature, providing high selectivity and yield for the secondary amine product.

Salt Formation (Hydrochloride Salt)

The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent system, often involving solvent-anti solvent techniques or crystallization methods to obtain the pure hydrochloride salt form. This step enhances the compound's stability, solubility, and suitability for pharmaceutical formulation.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent(s) Notes
Deprotonation and alkylation Sodium hydride, 3-(3-chlorophenyl)ethyl mesylate 20-25°C (room) Aprotic polar solvent (e.g., THF) Avoids phase transfer catalysts; smooth reaction; high purity
Reductive amination Sodium triacetoxyborohydride, aldehyde intermediate Room temperature DCM/MeOH mixture Mild conditions; high selectivity; yields secondary amine
Salt formation HCl gas or HCl solution Ambient Methanol, dichloromethane Crystallization or solvent-anti solvent method for purity

Purification Techniques

  • Avoidance of Chromatography: Industrial processes aim to avoid column chromatography due to solvent use and environmental impact. Instead, crystallization and molecular distillation are preferred.
  • Molecular Distillation: Due to the high boiling point of intermediates (~180°C under vacuum), molecular distillation is used but is limited industrially.
  • Solvent-anti Solvent Crystallization: Used for salt formation to obtain pure crystalline hydrochloride salt with controlled polymorphs.
  • RP-HPLC: Used in research scale for purification of intermediates, especially after reductive amination.

Research Findings and Comparative Analysis

  • The process described in patent WO2007006708A1 offers a significant improvement over older methods by eliminating toxic phase transfer catalysts and lowering reaction temperatures, resulting in fewer impurities and better suitability for pharmaceutical salt preparation.
  • The reductive amination route provides a mild and selective method to introduce the amine functionality with high yield and purity.
  • Crystallization techniques for hydrochloride salt formation have been optimized to yield stable and pharmaceutically acceptable forms.
  • Industrial feasibility is enhanced by avoiding complex chromatographic purifications and using scalable solvent systems.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Industrial Suitability
Alkylation with mesylate Sodium hydride, 3-(3-chlorophenyl)ethyl mesylate Room temperature, no phase transfer catalyst Requires aprotic solvents High
Reductive amination Aldehyde intermediate, sodium triacetoxyborohydride Mild, selective, high yield Requires careful handling of reagents Moderate to high
Salt formation (hydrochloride) HCl in solvent system Improves stability and purity Polymorph control needed High
Purification Crystallization, molecular distillation Avoids chromatography Molecular distillation equipment needed Moderate

Q & A

Basic Research Question

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
    • X-ray Crystallography : Resolves spatial arrangement of the chlorophenyl and piperidine moieties, confirming stereochemistry .
  • Purity Analysis :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times calibrated against standards .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~325.2 Da) .

How can computational methods predict the compound’s reactivity and guide synthetic optimization?

Advanced Research Question

  • Reaction Pathway Modeling : Tools like density functional theory (DFT) simulate transition states and activation energies for substitution or redox reactions. For example, ICReDD’s quantum chemical calculations predict regioselectivity in piperidine functionalization .
  • Retrosynthetic Analysis : AI platforms (e.g., Template_relevance Reaxys) propose feasible routes by cross-referencing databases of analogous reactions, prioritizing high-yield pathways .
  • Solvent Optimization : COSMO-RS simulations evaluate solvent effects on reaction kinetics, suggesting polar aprotic solvents (e.g., DMF) for improved nucleophilicity .

What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological targets?

Advanced Research Question

  • Target Binding Assays :
    • Radioligand Displacement : Competes with known ligands (e.g., σ-1 receptor antagonists) to quantify binding affinity (IC₅₀) .
    • Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., dopamine D₂), identifying critical hydrogen bonds with the piperidine nitrogen and chlorophenyl group .
  • Functional Group Modifications : Systematic substitution of the chlorophenyl or piperidine methyl group evaluates effects on potency. For example, replacing Cl with F alters lipophilicity (logP) and blood-brain barrier penetration .

How can contradictory pharmacological data from different studies be resolved?

Advanced Research Question

  • Source Analysis :
    • Purity Discrepancies : Contaminants (e.g., unreacted starting materials) may skew bioactivity. Cross-validate purity via HPLC and NMR before biological testing .
    • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) to minimize inter-lab variability. For instance, inconsistent IC₅₀ values in kinase inhibition assays may arise from ATP concentration differences .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and consensus trends. For example, conflicting reports on cytochrome P450 inhibition may reflect species-specific metabolism .

What are the thermal stability and degradation profiles of this compound under storage conditions?

Basic Research Question

  • Thermal Analysis :
    • DSC/TGA : Differential scanning calorimetry (DSC) detects melting points (~200–220°C), while thermogravimetric analysis (TGA) identifies decomposition thresholds (>250°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride
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[1-(3-Chloro-phenyl)-ethyl]-piperidin-3-ylmethyl-amine hydrochloride

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